Bienvenue dans la boutique en ligne BenchChem!

1-(1-Methyl-1H-pyrazol-5-yl)cyclohexanol

Chemical Intermediate Building Block Medicinal Chemistry

1-(1-Methyl-1H-pyrazol-5-yl)cyclohexanol (CAS 1339764-92-9) is a pyrazole-cyclohexanol hybrid building block with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. It is cataloged primarily as a research intermediate, with its structural novelty lying in the specific 5-yl attachment of the 1-methylpyrazole moiety to the cyclohexanol ring.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
Cat. No. B8734699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1H-pyrazol-5-yl)cyclohexanol
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2(CCCCC2)O
InChIInChI=1S/C10H16N2O/c1-12-9(5-8-11-12)10(13)6-3-2-4-7-10/h5,8,13H,2-4,6-7H2,1H3
InChIKeyCZFBWOCAGHHASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-(1-Methyl-1H-pyrazol-5-yl)cyclohexanol Procurement Requires a Data-Driven Approach


1-(1-Methyl-1H-pyrazol-5-yl)cyclohexanol (CAS 1339764-92-9) is a pyrazole-cyclohexanol hybrid building block with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . It is cataloged primarily as a research intermediate, with its structural novelty lying in the specific 5-yl attachment of the 1-methylpyrazole moiety to the cyclohexanol ring . However, publicly available primary literature providing rigorous, quantitative comparisons against its regioisomeric or structural analogs is extremely scarce, making empirical, data-driven selection a current challenge for procurement scientists.

The Pitfalls of Interchanging Pyrazole-Cyclohexanol Analogs


Close structural analogs, such as regioisomers with the pyrazole attached at the 3-yl position or positional isomers on the cyclohexane ring, can exhibit divergent reactivity and biological profiles. The specific 5-yl substitution pattern on the pyrazole ring for 1-(1-Methyl-1H-pyrazol-5-yl)cyclohexanol is referenced in patent literature (e.g., US8889741B2) as a key structural feature for generating active sodium channel blockers, where even minor positional changes are known to drastically alter pharmacological activity [1]. Without direct comparative data, assuming functional interchangeability with 2-(1-methyl-1H-pyrazol-3-yl)cyclohexan-1-ol or 4-(1-methyl-1H-pyrazol-5-yl)cyclohexanol is scientifically unsound and carries significant project risk.

Limited Quantitative Differentiation Evidence for 1-(1-Methyl-1H-pyrazol-5-yl)cyclohexanol


Acknowledged Data Scarcity: No Direct Quantitative Comparator Data Found

An exhaustive search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, vulcanchem) failed to identify any study presenting quantitative activity, selectivity, or physicochemical data for 1-(1-Methyl-1H-pyrazol-5-yl)cyclohexanol alongside a named comparator under identical experimental conditions. The binding and functional assay data found in databases like BindingDB and Aladdin could not be definitively linked to this compound and were associated with different molecular entities [1]. This absence of evidence is itself a critical finding for procurement decisions, underscoring the need for in-house profiling.

Chemical Intermediate Building Block Medicinal Chemistry

Procurement Scenarios for 1-(1-Methyl-1H-pyrazol-5-yl)cyclohexanol Based on Structural Novelty


Exploratory Medicinal Chemistry as a Structurally Novel Pyrazole Building Block

Procurement is justified when a project's Structure-Activity Relationship (SAR) analysis specifically requires a 1-methyl-1H-pyrazol-5-yl group directly attached to a tertiary cyclohexanol. The exact 5-yl substitution pattern is central to the pharmacophore of certain sodium channel inhibitor patents, as exemplified by intermediates in US8889741B2 [1]. In this context, the compound offers a distinct vector and hydrogen-bonding capability that regioisomeric 3-yl or 4-yl analogs cannot replicate.

Synthesis of Patent-Specific Intermediates for Ion Channel Targets

The compound is specifically designed for use as an intermediate in synthesizing more complex structures, particularly those disclosed in the cycloalkane derivative patent family for analgesic sodium channel blockers [1]. For researchers following this synthetic route, no generic substitution is acceptable, making the compound a mandatory procurement item for replication of patent examples.

Chemical Biology Tool Generation Requiring a Unique Exit Vector

When designing bifunctional molecules (e.g., PROTACs or molecular glues), the tertiary alcohol of this compound provides a rigid, sterically defined exit vector for linker attachment that is distinct from the secondary alcohol in 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol or the primary alcohol in [1-methyl-1H-pyrazol-5-yl]methanol derivatives. This geometric uniqueness can be critical for achieving a desired degradation profile, even in the absence of pre-existing comparative data.

Quote Request

Request a Quote for 1-(1-Methyl-1H-pyrazol-5-yl)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.